molecular formula C17H27N3O2 B2894871 N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide CAS No. 953987-96-7

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide

Cat. No.: B2894871
CAS No.: 953987-96-7
M. Wt: 305.422
InChI Key: WIFXARUURVCCAA-UHFFFAOYSA-N
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Description

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and an isobutyloxalamide moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide typically involves the reaction of 3-(4-(dimethylamino)phenyl)propylamine with isobutyloxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with amino acid residues in enzymes or receptors, leading to inhibition or activation of their function. The oxalamide moiety can also interact with metal ions, affecting the stability and activity of metalloproteins.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-propyloxalamide
  • N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(4-fluorobenzyl)oxalamide
  • N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-(1-phenylethyl)oxalamide

Uniqueness

N1-(3-(4-(dimethylamino)phenyl)propyl)-N2-isobutyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutyloxalamide moiety differentiates it from other similar compounds and may result in unique interactions with biological targets, making it a valuable compound for further research.

Properties

IUPAC Name

N-[3-[4-(dimethylamino)phenyl]propyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13(2)12-19-17(22)16(21)18-11-5-6-14-7-9-15(10-8-14)20(3)4/h7-10,13H,5-6,11-12H2,1-4H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIFXARUURVCCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCCCC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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